molecular formula C22H34N4O2 B4595112 N,N-bis(2-methylpropyl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide

N,N-bis(2-methylpropyl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide

Cat. No.: B4595112
M. Wt: 386.5 g/mol
InChI Key: RWFQQLHRNGARGI-UHFFFAOYSA-N
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Description

N,N-bis(2-methylpropyl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzodiazole core, which is known for its diverse biological activities, and a morpholine moiety, which often enhances the solubility and bioavailability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-methylpropyl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Morpholine Group: The morpholine moiety is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the benzodiazole ring.

    Introduction of the Acetamide Group: This step involves the acylation of the benzodiazole-morpholine intermediate with an appropriate acyl chloride or anhydride.

    N,N-bis(2-methylpropyl) Substitution: The final step involves the alkylation of the acetamide nitrogen with 2-methylpropyl halides under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.

    Substitution: The compound can participate in various substitution reactions, especially at the benzodiazole and morpholine moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted benzodiazole and morpholine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: It may be used in the development of new materials with specific properties, such as enhanced solubility or stability.

Mechanism of Action

The mechanism by which N,N-bis(2-methylpropyl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzodiazole and morpholine moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Uniqueness: N,N-bis(2-methylpropyl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine moiety, in particular, enhances its solubility and bioavailability compared to other benzodiazole derivatives.

Properties

IUPAC Name

N,N-bis(2-methylpropyl)-2-[2-(morpholin-4-ylmethyl)benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O2/c1-17(2)13-25(14-18(3)4)22(27)16-26-20-8-6-5-7-19(20)23-21(26)15-24-9-11-28-12-10-24/h5-8,17-18H,9-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFQQLHRNGARGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)CN1C2=CC=CC=C2N=C1CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-bis(2-methylpropyl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide
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N,N-bis(2-methylpropyl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide
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N,N-bis(2-methylpropyl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide
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N,N-bis(2-methylpropyl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide
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N,N-bis(2-methylpropyl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide
Reactant of Route 6
N,N-bis(2-methylpropyl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide

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